molecular formula C14H11BrFN3O2 B15120531 N-(4-bromo-2-fluorophenyl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide

N-(4-bromo-2-fluorophenyl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide

Cat. No.: B15120531
M. Wt: 352.16 g/mol
InChI Key: RNXUGXGKJYAFQO-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide is a complex organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by its unique structure, which includes a pyrano[4,3-c]pyridazine core fused with a carboxamide group and substituted with bromine and fluorine atoms on the phenyl ring. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide typically involves multi-step organic reactions

    Formation of Pyrano[4,3-c]pyridazine Core: The initial step involves the cyclization of appropriate precursors under controlled conditions to form the pyrano[4,3-c]pyridazine core. This step may require the use of catalysts and specific solvents to achieve the desired yield and purity.

    Introduction of Carboxamide Group: The carboxamide group is introduced through a reaction with an amine derivative. This step often involves the use of coupling reagents and may require protection and deprotection steps to ensure selective functionalization.

    Substitution with Bromine and Fluorine: The final step involves the substitution of bromine and fluorine atoms on the phenyl ring. This can be achieved through halogenation reactions using appropriate halogenating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield, reduce costs, and ensure scalability. This includes the use of continuous flow reactors, advanced purification techniques, and automation to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxamide group to an amine.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorophenyl)-2-bromo-benzamide: This compound shares structural similarities with N-(4-bromo-2-fluorophenyl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide but lacks the pyrano[4,3-c]pyridazine core.

    Pyridazine Derivatives: Other pyridazine derivatives with different substituents may exhibit similar chemical properties but differ in their biological activities and applications.

Uniqueness

This compound is unique due to its specific combination of substituents and the pyrano[4,3-c]pyridazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H11BrFN3O2

Molecular Weight

352.16 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxamide

InChI

InChI=1S/C14H11BrFN3O2/c15-9-1-2-12(10(16)6-9)17-14(20)13-5-8-7-21-4-3-11(8)18-19-13/h1-2,5-6H,3-4,7H2,(H,17,20)

InChI Key

RNXUGXGKJYAFQO-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=CC(=NN=C21)C(=O)NC3=C(C=C(C=C3)Br)F

Origin of Product

United States

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